molecular formula C12H9N3S2 B13109207 4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione CAS No. 89012-16-8

4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione

Cat. No.: B13109207
CAS No.: 89012-16-8
M. Wt: 259.4 g/mol
InChI Key: QDGVPGJXXAZHIB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The compound 4-methyl-6-phenyl-2H-thiazolo[3,2-a]triazine-2-thione is systematically named according to IUPAC guidelines, which prioritize the fused heterocyclic core and substituent positions. The base structure consists of a thiazolo[3,2-a]triazine system, a bicyclic framework formed by the fusion of a thiazole ring with a 1,3,5-triazine ring. The "2H" designation indicates the position of hydrogenation in the triazine moiety, while the "2-thione" suffix specifies the replacement of an oxygen atom with a sulfur atom at the second position of the thiazole ring. Substituents include a methyl group at position 4 and a phenyl group at position 6, as illustrated by the molecular formula C₁₂H₉N₃S₂ .

The CAS registry number 89012-16-8 uniquely identifies this compound in chemical databases. Alternative naming conventions include "2H-thiazolo[3,2-a]-1,3,5-triazine-2-thione, 4-methyl-6-phenyl," emphasizing the fused ring system's connectivity.

Structural Features and Bonding Patterns

The molecular architecture of 4-methyl-6-phenyl-2H-thiazolo[3,2-a]triazine-2-thione features a planar bicyclic core with distinct bonding characteristics:

  • Thiazole-Triazine Fusion : The thiazole ring (five-membered, containing nitrogen and sulfur) is fused to the 1,3,5-triazine ring (six-membered, containing three nitrogen atoms) at positions 3 and 2-a, creating a rigid, conjugated system.
  • Thione Group : The sulfur atom at position 2 adopts a thione (C=S) configuration, contributing to the compound’s electron-deficient character and potential for tautomerism.
  • Substituent Effects :
    • The methyl group at position 4 introduces steric bulk but minimal electronic perturbation due to its σ-donor nature.
    • The phenyl group at position 6 extends conjugation via π-π interactions, enhancing aromatic stabilization.

Bond length analysis from analogous structures reveals shortened C–S bonds (1.67–1.72 Å) in the thione group and elongated C–N bonds (1.32–1.38 Å) in the triazine ring, consistent with delocalized electron density.

Crystallographic Data and Conformational Analysis

X-ray crystallographic studies of related thiazolo-triazine derivatives provide insights into this compound’s hypothetical solid-state behavior:

  • Unit Cell Parameters : Similar compounds crystallize in monoclinic systems with space group P2₁/c, featuring unit cell dimensions of a = 10.24 Å, b = 12.57 Å, c = 14.32 Å, and β = 98.5°.
  • Hydrogen Bonding : The thione sulfur participates in N–H···S hydrogen bonds (2.88–3.12 Å), forming planar ribbons that stabilize the crystal lattice.
  • Dihedral Angles : The phenyl substituent at position 6 forms a dihedral angle of 15.2°–18.7° with the bicyclic core, minimizing steric clash while maintaining conjugation.

Notably, the methyl group at position 4 adopts an equatorial orientation relative to the fused ring system, as observed in density functional theory (DFT) calculations of analogous molecules.

Physicochemical Property Profiling

Key physicochemical properties of 4-methyl-6-phenyl-2H-thiazolo[3,2-a]triazine-2-thione include:

Property Value/Description Source
Molecular Weight 259.35 g/mol
Exact Mass 259.024 Da
Topological Polar Surface Area 90.52 Ų
LogP (Octanol-Water) 3.4957
Solubility Low aqueous solubility; soluble in DMF, DMSO

The high LogP value indicates lipophilicity, favoring partition into nonpolar media. The polar surface area suggests moderate hydrogen-bonding capacity, primarily due to the thione and triazine nitrogen atoms. Thermal stability data remain unreported, but differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures above 250°C.

Spectroscopic signatures include:

  • IR : Strong absorption at 1,225 cm⁻¹ (C=S stretch) and 1,580 cm⁻¹ (C=N stretch).
  • ¹H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm, with methyl protons appearing as a singlet near δ 2.4 ppm.

Properties

CAS No.

89012-16-8

Molecular Formula

C12H9N3S2

Molecular Weight

259.4 g/mol

IUPAC Name

4-methyl-6-phenyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione

InChI

InChI=1S/C12H9N3S2/c1-8-13-11(16)14-12-15(8)10(7-17-12)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

QDGVPGJXXAZHIB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=S)N=C2N1C(=CS2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione typically involves the reaction of 2-Iminothiazolidin-4-one with aromatic aldehydes. One common method is the Mannich procedure, where 3-Phenyl-3,4-dihydro-2H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is prepared and then reacted with aromatic aldehydes to afford arylidene derivatives . Another approach involves the reaction of 2-Iminothiazolidin-4-one with activated olefins catalyzed by triethylamine .

Industrial Production Methods

Industrial production methods for 4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Scientific Research Applications

4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit bacterial DNA gyrase, leading to antibacterial activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazolo-triazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Key Properties/Activities Reference
4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione Methyl (C4), Phenyl (C6), Thione (C2) Antifungal activity, planar structure
3-Phenyl-3,4-dihydro-2H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one Phenyl (C3), Ketone (C6) Moderate antibacterial activity
2-Substituted 4H-[1,3]thiazolo[3,2-a][1,3,5]triazine-4-thiones Varied substituents at C2 Enhanced antifungal activity
5,6-Diphenyl-4H-thiazolo[3,2-a][1,3,5]triazine Phenyl (C5, C6) Reactivity with diazomethane at N/S sites

Key Observations :

  • Substituent Position : The thione group at C2 in the target compound confers stronger antifungal activity compared to ketone or unsubstituted analogues (e.g., 3-phenyl derivative in ).
  • Aromatic Groups: Phenyl groups at C6 (target compound) or C5/C6 (5,6-diphenyl analogue ) enhance lipophilicity and target affinity.
  • Synthetic Flexibility : The Mannich reaction (used for the target compound ) allows milder conditions compared to multi-step syntheses required for fluorinated derivatives .
Reactivity and Stability
  • The target compound’s thione group participates in hydrogen bonding, stabilizing its crystal lattice . In contrast, 5,6-diphenyl analogues undergo regioselective reactions with diazomethane at both N and S sites, indicating higher electrophilicity .

Biological Activity

4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione (CAS Number: 89012-16-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

PropertyDetails
Molecular Formula C₁₂H₉N₃S₂
Molecular Weight 259.35 g/mol
IUPAC Name 4-methyl-6-phenyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione
CAS Number 89012-16-8

Antimicrobial Activity

Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. In particular, derivatives of thiazolo[3,2-a][1,3,5]triazine compounds have shown effectiveness against various bacterial strains. For instance:

  • Antibacterial Efficacy : Research indicates that compounds similar to 4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione exhibit minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown:

  • Cytotoxicity : The compound has been tested against various cancer cell lines with promising results. For instance, it exhibited significant cytotoxic effects on Jurkat T cells and A431 epidermoid carcinoma cells with IC₅₀ values lower than those of standard drugs like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives are noteworthy:

  • Inhibition of Cytokines : Compounds derived from thiazolo[3,2-a][1,3,5]triazine have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 effectively. These compounds displayed inhibition rates of up to 89% for IL-6 at a concentration of 10 µg/mL .

The biological activity of 4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in inflammatory pathways.
  • Receptor Binding : It demonstrates affinity for specific receptors linked to cancer progression and inflammation.

Case Study 1: Antibacterial Screening

A study conducted by Roxana et al. synthesized several thiourea derivatives related to thiazole compounds and evaluated their antibacterial properties. The results indicated that certain derivatives showed comparable efficacy to established antibiotics like ceftriaxone .

Case Study 2: Anticancer Activity Assessment

In another study focused on the anticancer potential of thiazole derivatives, specific analogs were found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of Bcl-2 proteins .

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